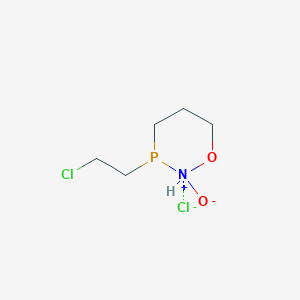
Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
Description
The compound “Propyl 3-(3,4-dihydroxyphenyl)prop-2-enoate” is a chemical compound with the molecular formula C12H14O4 .
Synthesis Analysis
This compound was prepared from the condensation reaction of 3,4-dihydroxybenzaldehyde, Meldrum’s acid, and propan-1-ol .Molecular Structure Analysis
The acyclic double bond in this compound is E configured. Intra- and intermolecular hydrogen bonds stabilize the molecular conformation and the crystal structure .Chemical Reactions Analysis
The synthesis of this compound involves a condensation reaction of 3,4-dihydroxybenzaldehyde, Meldrum’s acid, and propan-1-ol .Scientific Research Applications
Parkinson’s Disease Treatment Research
Entacapone EP Impurity I: is closely related to the active drug entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . This compound is used in research to understand its effects on Parkinson’s disease treatment, particularly in combination with other medications like levodopa. Studies focus on optimizing dosage, reducing side effects, and enhancing patient response.
Analytical Method Development
This compound is utilized in the development of analytical methods . Researchers use it to establish new protocols for detecting and quantifying impurities in pharmaceutical preparations, ensuring the purity and safety of medications.
Neuropharmacological Studies
Given its structural similarity to catecholamines, this compound is used in neuropharmacological research to study the metabolism of neurotransmitters . It helps in understanding the inactivation pathways of catecholamine neurotransmitters and catechol hormones.
Drug Interaction Research
Entacapone EP Impurity I: is instrumental in researching drug interactions, especially how certain drugs can affect the biological half-lives of neuroactive drugs like L-DOPA, alpha-methyl DOPA, and isoproterenol .
Metabolic Pathway Analysis
The compound is used to map metabolic pathways related to disorders such as alkaptonuria, dopaminergic synapse dysfunctions, and various types of tyrosinemia . This research aids in the development of targeted therapies for these metabolic disorders.
Reference Standard for Regulatory Compliance
It serves as a reference standard for regulatory compliance, assisting in the validation of analytical methods used in the approval processes for new drugs . This includes applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of entacapone.
properties
IUPAC Name |
propyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-2-3-21-13(18)9(7-14)4-8-5-10(15(19)20)12(17)11(16)6-8/h4-6,16-17H,2-3H2,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCZGPKFDJMUSV-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159788 | |
| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
CAS RN |
1364322-42-8 | |
| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364322428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYL (2E)-2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)PROP-2-ENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70N628ATGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















